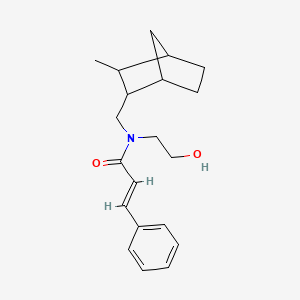![molecular formula C16H11N3O3 B14664876 4H-Imidazol-4-one, 1,5-dihydro-5-[(4-nitrophenyl)methylene]-2-phenyl- CAS No. 39784-24-2](/img/structure/B14664876.png)
4H-Imidazol-4-one, 1,5-dihydro-5-[(4-nitrophenyl)methylene]-2-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-Imidazol-4-one, 1,5-dihydro-5-[(4-nitrophenyl)methylene]-2-phenyl- is a heterocyclic compound that belongs to the imidazolone family. This compound features a five-membered ring containing two non-adjacent nitrogen atoms and a carbonyl group. The presence of a nitrophenyl and a phenyl group attached to the imidazolone core makes it a unique and versatile molecule with various applications in medicinal chemistry, fluorescent protein chromophores, and agrochemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4H-Imidazol-4-one, 1,5-dihydro-5-[(4-nitrophenyl)methylene]-2-phenyl- typically involves the cyclization of N-acyl dehydroamino acid amides. One common method is the condensation of 4-nitrobenzaldehyde with 2-phenylglycine in the presence of a base, followed by cyclization to form the imidazolone ring . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 4H-Imidazol-4-one, 1,5-dihydro-5-[(4-nitrophenyl)methylene]-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The phenyl and nitrophenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Nitro derivatives of the imidazolone.
Reduction: Amino derivatives of the imidazolone.
Substitution: Halogenated imidazolone derivatives.
Aplicaciones Científicas De Investigación
4H-Imidazol-4-one, 1,5-dihydro-5-[(4-nitrophenyl)methylene]-2-phenyl- has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 4H-Imidazol-4-one, 1,5-dihydro-5-[(4-nitrophenyl)methylene]-2-phenyl- involves its interaction with specific molecular targets and pathways. The compound’s ability to chelate metal ions and form stable complexes plays a crucial role in its biological activity . Additionally, the presence of the nitrophenyl group allows it to participate in redox reactions, influencing cellular processes and signaling pathways .
Comparación Con Compuestos Similares
Imidazol-2-one: Another isomer of imidazolone with the carbonyl group at a different position.
Benzimidazole: A similar heterocyclic compound with a fused benzene ring.
Thiazolone: A sulfur-containing analog of imidazolone.
Uniqueness: 4H-Imidazol-4-one, 1,5-dihydro-5-[(4-nitrophenyl)methylene]-2-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
39784-24-2 |
|---|---|
Fórmula molecular |
C16H11N3O3 |
Peso molecular |
293.28 g/mol |
Nombre IUPAC |
4-[(4-nitrophenyl)methylidene]-2-phenyl-1H-imidazol-5-one |
InChI |
InChI=1S/C16H11N3O3/c20-16-14(10-11-6-8-13(9-7-11)19(21)22)17-15(18-16)12-4-2-1-3-5-12/h1-10H,(H,17,18,20) |
Clave InChI |
GKKHOGJMXRKMRG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1',1''-[2-(Benzylsulfonyl)ethene-1,1,2-triyl]tribenzene](/img/structure/B14664793.png)
![2-Buten-1-one, 3-[(4-methylphenyl)amino]-1-phenyl-](/img/structure/B14664806.png)
![3-Pentenenitrile, 2-[(trimethylsilyl)oxy]-](/img/structure/B14664815.png)
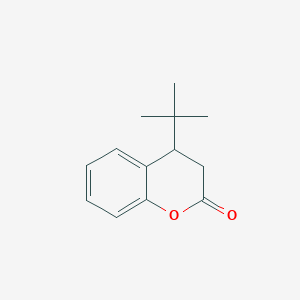

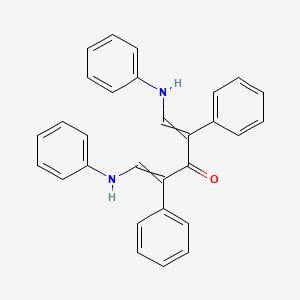
![Azocino[1,2-A]benzimidazole](/img/structure/B14664837.png)
![4,4-Diphenyl-3-oxatricyclo[4.2.1.02,5]nonane](/img/structure/B14664845.png)

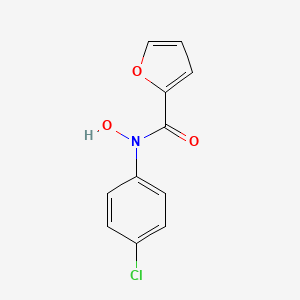
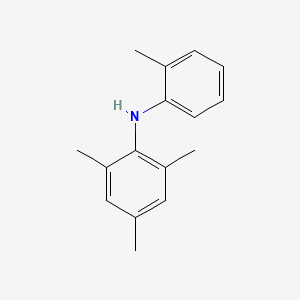

![(3Z)-3-[(2-Methylphenyl)imino]-2-benzofuran-1(3H)-one](/img/structure/B14664882.png)
